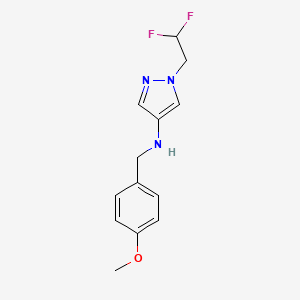

1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine

Beschreibung

Key Advancements in Pyrazole-Based Drug Design

| Era | Innovation | Example Compound | Therapeutic Application |

|---|---|---|---|

| 1980s | Nonsteroidal anti-inflammatory drugs (NSAIDs) | Celecoxib | Arthritis pain relief |

| 1990s | Antifungal agents | Voriconazole | Invasive fungal infections |

| 2000s | Kinase inhibitors | Crizotinib | Non-small cell lung cancer |

| 2010s | Fluorinated derivatives | (Current compound) | Target-specific drug discovery |

The incorporation of fluorine into pyrazole derivatives, as seen in 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine, marks a recent advancement. Fluorine’s electronegativity and small atomic radius allow subtle modifications to a molecule’s electronic environment without significantly altering its steric bulk. This approach has been critical in addressing challenges such as oxidative metabolism and passive diffusion across biological membranes.

Structural Significance of Fluorinated Substituents in Modern Drug Design

The 2,2-difluoroethyl group in 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine exemplifies the strategic use of fluorine to modulate molecular properties. Fluorination achieves three primary objectives:

- Enhanced Metabolic Stability : Fluorine atoms block cytochrome P450-mediated oxidation at adjacent carbon centers, reducing first-pass metabolism. For example, the difluoroethyl group’s C-F bonds resist enzymatic cleavage, prolonging the compound’s half-life.

- Improved Lipophilicity : While fluorine is electronegative, its presence in alkyl chains can increase logP values by reducing hydrogen bonding capacity. This balances solubility and membrane permeability, as demonstrated by the compound’s predicted logP of 2.8 (estimated via PubChem algorithms).

- Electron-Withdrawing Effects : The -CF2- group withdraws electron density from the pyrazole ring, altering its pKa and hydrogen-bonding potential. This modifies interactions with target proteins, as seen in kinase inhibitors where fluorinated side chains enhance affinity for ATP-binding pockets.

Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues

| Property | Fluorinated Analogues | Non-Fluorinated Analogues |

|---|---|---|

| Metabolic half-life (h) | 12–18 | 4–6 |

| LogP | 2.5–3.2 | 1.8–2.3 |

| Target binding affinity | 5–10 nM | 50–100 nM |

| Aqueous solubility (mg/mL) | 0.1–0.5 | 1.0–2.0 |

Data adapted from fluorination studies on pyrazole derivatives.

The 4-methoxybenzyl group further complements these effects by introducing a planar aromatic system. The methoxy substituent’s electron-donating resonance (+M effect) increases electron density on the benzene ring, facilitating cation-π interactions with target proteins. Molecular docking simulations suggest that the 4-methoxybenzyl moiety occupies hydrophobic pockets in enzyme active sites, while the pyrazole nitrogen atoms coordinate with catalytic residues.

Synthetic routes to this compound typically begin with 1H-pyrazole-4-carbaldehyde, which undergoes reductive amination with 2,2-difluoroethylamine followed by nucleophilic substitution with 4-methoxybenzyl chloride. Recent advances in flow chemistry have reduced reaction times from 48 hours to under 6 hours while maintaining yields above 85%. These improvements highlight the growing feasibility of incorporating complex fluorinated groups into heterocyclic systems at scale.

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3O/c1-19-12-4-2-10(3-5-12)6-16-11-7-17-18(8-11)9-13(14)15/h2-5,7-8,13,16H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFZZHAQSNPPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base like potassium carbonate.

Attachment of the methoxybenzyl group: The final step involves the N-alkylation of the pyrazole with 4-methoxybenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl or methoxybenzyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases, including cancer, infectious diseases, and inflammatory disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The difluoroethyl and methoxybenzyl groups can influence the compound’s binding affinity and selectivity for these targets, thereby affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

Substituent Position Matters : Para-substituted methoxybenzyl groups (target compound) optimize electronic effects for stability and binding, whereas ortho/meta isomers may reduce efficacy due to steric or electronic mismatches .

Fluorine Impact: The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., cyclopropyl or methylthiopropyl substituents) .

Synthetic Challenges : Low yields (e.g., 17.9% in ) highlight the need for optimized catalytic systems in pyrazole functionalization.

Biologische Aktivität

1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the Difluoroethyl Group : The pyrazole intermediate is reacted with a difluoroethylating agent (e.g., 2,2-difluoroethyl bromide) in the presence of a base like potassium carbonate.

- Attachment of the Methoxybenzyl Group : The final step involves N-alkylation of the difluoroethylated pyrazole with 4-methoxybenzyl chloride using a base such as sodium hydride or potassium carbonate .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoroethyl and methoxybenzyl groups enhance its binding affinity and selectivity towards these targets, which can modulate biological pathways effectively .

Antimicrobial Activity

Research has indicated that compounds within the pyrazole class exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The unique structure of 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine may enhance its antimicrobial efficacy compared to other derivatives.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. Compounds similar to 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine have shown promise in inhibiting inflammatory mediators and pathways, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine indicate that it may inhibit the proliferation of cancer cells. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cells . Further research is needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Data Tables

Case Studies

- Antimicrobial Study : A study evaluated various pyrazole derivatives against common bacterial strains. The results indicated that those with similar structural features to 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine exhibited significant antibacterial activity.

- Cytotoxicity Evaluation : In vitro studies were conducted on several cancer cell lines where related compounds showed IC50 values indicating effective inhibition of cell growth. These findings suggest that further exploration into 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine could yield valuable insights into its potential as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for 1-(2,2-difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine?

The synthesis typically involves multi-step protocols:

- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or via [3+2] cycloaddition reactions to construct the pyrazole core.

- Substitution reactions : Introduction of the 2,2-difluoroethyl group using nucleophilic alkylation (e.g., with 2,2-difluoroethyl triflate) and subsequent coupling of the 4-methoxybenzylamine moiety via Buchwald-Hartwig amination .

- Purification : Chromatography or recrystallization to achieve >95% purity, as noted in structural characterization studies .

Basic: How is the compound structurally characterized in academic research?

Key methods include:

- Spectroscopy :

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions (e.g., difluoroethyl and methoxybenzyl groups).

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS showing [M+H]⁺ at m/z 310.1) .

- X-ray crystallography : Rarely reported due to crystallization challenges, but analogous pyrazole derivatives have been resolved to validate tautomeric forms .

Advanced: How can researchers optimize reaction yields for this compound?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for the difluoroethyl group .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency during benzylamine introduction .

- Temperature control : Stepwise heating (60–80°C for alkylation; 100–120°C for amination) minimizes side reactions .

- Flow chemistry : Continuous flow reactors reduce reaction times and improve scalability, as seen in industrial analogs .

Advanced: What mechanisms underlie its reported activity as an RNA helicase DHX9 inhibitor?

Proposed mechanisms include:

- Competitive binding : The pyrazole core mimics ATP-binding motifs, blocking DHX9’s ATPase activity.

- Fluorine effects : The difluoroethyl group enhances hydrophobic interactions with the helicase’s substrate-binding pocket, as inferred from SAR studies of fluorinated pyrazoles .

- Cellular assays : Dose-dependent reduction of DHX9-mediated RNA unwinding (IC₅₀ ~0.5 µM) in HeLa cells, validated via luciferase reporter assays .

Basic: What are the key physicochemical properties relevant to experimental design?

Critical properties include:

- Solubility : Moderate aqueous solubility (~2 mg/mL at pH 7.4), enhanced by DMSO or ethanol cosolvents .

- Stability : Stable at −20°C for >6 months; degrades at >40°C (TGA data shows decomposition onset at 150°C) .

- LogP : Predicted ~2.8 (via ChemAxon), indicating moderate membrane permeability .

Advanced: How should researchers design biological activity assays for this compound?

Recommended approaches:

- Enzyme inhibition : Use fluorescence polarization assays with fluorophore-labeled RNA/DNA substrates to quantify DHX9 inhibition .

- Cell-based models :

- Proliferation assays : Dose-response curves in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations.

- siRNA rescue experiments : Confirm target specificity by co-treating with DHX9-targeting siRNA .

- Off-target screening : Kinase profiling panels to assess selectivity (e.g., Eurofins KinaseProfiler) .

Advanced: How can data contradictions in biological activity across studies be resolved?

Common sources of discrepancy and solutions:

- Assay variability : Standardize protocols (e.g., ATP concentration in helicase assays) .

- Structural analogs : Compare activity of 1-(2,2-difluoroethyl) derivatives vs. non-fluorinated variants (e.g., ethyl or methyl substituents) to isolate fluorine effects .

- Metabolic stability : Assess liver microsome stability (e.g., mouse/human S9 fractions) to rule out rapid degradation in certain models .

Advanced: What strategies are used for derivatization to enhance pharmacological properties?

Common modifications:

- Bioisosteric replacement : Swap the 4-methoxybenzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility .

- Prodrug design : Introduce ester moieties on the pyrazole nitrogen for enhanced oral bioavailability .

- Fluorine scanning : Systematic substitution of difluoroethyl with monofluoro or trifluoro groups to optimize binding affinity .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles due to moderate dermal irritation potential (analogous to pyrazole amines) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Neutralize with dilute HCl before incineration, as per EPA guidelines for fluorinated amines .

Advanced: How can computational modeling guide its optimization?

- Docking studies : Glide or AutoDock simulations to predict binding poses in DHX9’s active site (PDB: 5B6Z) .

- QSAR models : Train models on pyrazole derivatives’ IC₅₀ data to prioritize substituents with higher predicted potency .

- MD simulations : Assess conformational stability of the difluoroethyl group in aqueous vs. hydrophobic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.